molecular formula C16H16N4O3S B2824577 Isoxazol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706312-76-6

Isoxazol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2824577
CAS No.: 1706312-76-6
M. Wt: 344.39
InChI Key: KJJDBBYRPQXVMZ-UHFFFAOYSA-N
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Description

Isoxazol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a piperidine core substituted with a 1,2,4-oxadiazole-thiophene moiety and an isoxazole-5-carbonyl group. Its structural complexity combines three pharmacologically relevant heterocycles: isoxazole, 1,2,4-oxadiazole, and thiophene, which are known for their roles in modulating biological activity, metabolic stability, and binding affinity .

Properties

IUPAC Name

1,2-oxazol-5-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c21-16(13-3-5-17-22-13)20-6-1-2-11(9-20)8-14-18-15(19-23-14)12-4-7-24-10-12/h3-5,7,10-11H,1-2,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJDBBYRPQXVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=NO2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydroxylamine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Synthesis of the 1,2,4-Oxadiazole Ring: This often involves the reaction of amidoximes with carboxylic acids or their derivatives.

    Thiophene Ring Introduction: Thiophene can be introduced via palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Piperidine Ring Formation: Piperidine can be synthesized through hydrogenation of pyridine or via reductive amination of appropriate precursors.

    Final Coupling: The final step involves coupling the synthesized heterocycles through appropriate linkers, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine rings.

    Reduction: Reduction reactions can target the oxadiazole and isoxazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions but can include various oxidized or reduced forms of the parent compound, as well as substituted derivatives with different functional groups attached to the heterocyclic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of bioactive heterocycles. It can be used in the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound could be explored for their potential as therapeutic agents. The unique combination of heterocycles might interact with various biological targets, making it a candidate for drug discovery.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of conjugated systems within the molecule.

Mechanism of Action

The mechanism of action of Isoxazol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The isoxazole and oxadiazole rings could participate in hydrogen bonding or π-π interactions with biological macromolecules, while the piperidine ring might enhance membrane permeability.

Comparison with Similar Compounds

Key Structural Features:

  • 1,2,4-Oxadiazole-thiophene moiety : The oxadiazole ring contributes to metabolic resistance, while the thiophene enhances π-π stacking interactions in biological systems .
  • Piperidine scaffold : Improves solubility and serves as a conformational stabilizer, common in CNS-targeting agents .

Synthetic routes for analogous compounds involve multi-step protocols, such as condensation of aromatic aldehydes with thiosemicarbazide (as seen in thiophene-oxadiazole derivatives) , or [3+2] cycloadditions for oxadiazole formation . However, the exact synthesis of this compound remains undocumented in publicly available literature.

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining features of oxadiazole, thiophene, and isoxazole. Below is a comparative analysis with structurally or functionally related molecules:

Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name Key Features Biological Relevance Metabolic Stability References
Target Compound Isoxazole + 1,2,4-oxadiazole-thiophene + piperidine Hypothesized CNS/antibacterial activity (inferred from subunits) High (oxadiazole)
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Pyridine + 1,3,4-oxadiazole-thione Anticancer (reported IC₅₀: 12 µM against HeLa cells) Moderate
3-Acyloxazolidin-2-ones Oxazolidinone + acyl group Chiral auxiliaries in asymmetric synthesis Low
Thiophene-2-carboxamide derivatives Thiophene + carboxamide Antitubercular (MIC: 0.8 µg/mL) Moderate

Functional Comparisons

(a) 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole

  • 1,2,4-Oxadiazole (target compound): Exhibits superior metabolic stability due to reduced susceptibility to hydrolytic cleavage compared to 1,3,4-oxadiazole .
  • 1,3,4-Oxadiazole (): Higher polarity but prone to enzymatic degradation, limiting bioavailability .

(b) Thiophene vs. Pyridine Substituents

  • Thiophene (target compound): Enhances lipophilicity (logP ~2.5) and CNS penetration, whereas pyridine () increases water solubility but may introduce toxicity risks .

(c) Piperidine vs. Non-cyclic Amines

  • The piperidine scaffold in the target compound improves conformational control and reduces off-target interactions compared to acyclic amines (e.g., in thiosemicarbazones) .

Research Findings and Gaps

  • Antimicrobial Potential: Thiophene-oxadiazole hybrids (e.g., ’s derivatives) show MIC values <1 µg/mL against S. aureus, suggesting the target compound may share similar efficacy .
  • Synthetic Challenges : Unlike simpler oxadiazoles synthesized via reflux (), the target compound likely requires advanced catalysis (e.g., Cu(II) for N-sulfonyl activation) .
  • Data Limitations: No direct pharmacological data exists for the target compound; inferences rely on subunit activities.

Biological Activity

Isoxazol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a compound of significant interest due to its potential biological activities. The following sections detail its synthesis, biological evaluations, and specific case studies that illustrate its pharmacological properties.

1. Synthesis of Isoxazol Derivatives

The compound can be synthesized through a multi-step process involving the formation of isoxazole and oxadiazole moieties. The synthesis typically involves:

  • Formation of the Isoxazole Ring : This can be achieved via cyclization reactions involving appropriate precursors like α,β-unsaturated carbonyl compounds.
  • Oxadiazole Formation : The introduction of thiophenes and other substituents can enhance the biological activity by modifying electronic properties.

2. Biological Activity Overview

Isoxazol derivatives have been studied for various biological activities, including:

Antimicrobial Activity :
Research has shown that isoxazole derivatives exhibit significant antimicrobial properties. For instance, compounds with oxadiazole moieties have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity :
Studies indicate that certain isoxazole derivatives possess cytotoxic effects against cancer cell lines. For example, compounds similar to Isoxazol-5-yl have shown IC50 values in the low micromolar range against human cancer cell lines .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of isoxazole and oxadiazole derivatives against E. coli and Candida albicans. The results indicated that the presence of the thiophene ring significantly enhanced the antimicrobial activity, with some compounds exhibiting MIC values as low as 15.62 µg/mL .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on the cytotoxic effects of isoxazole derivatives against various cancer cell lines revealed that compounds featuring both isoxazole and piperidine functionalities led to substantial growth inhibition. For instance, one derivative showed an IC50 of 2.14 µM against breast cancer cells .

The biological activities of isoxazole derivatives are attributed to several mechanisms:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cellular processes, including urease and acetylcholinesterase .
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes in cancer cells.

5. Research Findings Summary Table

Activity TypeCompound ExampleTarget Organism/Cell LineIC50/MIC Value
AntimicrobialIsoxazol derivative with thiopheneE. coli, C. albicans15.62 µg/mL
CytotoxicityPiperidine-substituted isoxazoleMCF-7 (breast cancer)2.14 µM
Enzyme InhibitionUrease inhibitorVariousIC50 = 2.14 µM

6.

This compound exhibits promising biological activities that warrant further investigation. Its potential as an antimicrobial and anticancer agent highlights the importance of continued research into its mechanisms of action and therapeutic applications.

Q & A

Q. What are the key challenges in synthesizing this compound, and how can multi-step synthetic routes be optimized?

Synthesis of this compound involves sequential coupling of isoxazole, oxadiazole, thiophene, and piperidine moieties. Key challenges include steric hindrance at the piperidine-3-position and regioselectivity during oxadiazole ring formation. Methodological optimizations include:

  • Cycloaddition for Isoxazole Formation : Use [3+2] cycloaddition between nitrile oxides and alkynes under hypervalent iodine catalysis to ensure regioselectivity .
  • Oxadiazole Synthesis : Employ carbodiimide-mediated coupling of thiophene-3-carboxylic acid with amidoximes under reflux (80–100°C, 12–24 hrs) .
  • Piperidine Functionalization : Introduce the oxadiazole-methyl group via nucleophilic substitution using NaH/DMF at 0–5°C to minimize side reactions .
  • Purification : Use gradient HPLC (C18 column, acetonitrile/water) to separate stereoisomers .

Q. Which analytical techniques are critical for structural elucidation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm connectivity, with piperidine protons appearing as multiplets (δ 1.5–3.5 ppm) and thiophene protons as doublets (δ 7.2–7.5 ppm) .
  • IR Spectroscopy : Key peaks include C=O (1650–1700 cm1^{-1}), C=N (1550–1600 cm1^{-1}), and S-C (700–750 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]+^+: ~442.12) .

Q. What structural features influence its reactivity and stability?

  • Electron-Deficient Oxadiazole : Enhances electrophilicity, making the methyl-piperidine linker prone to nucleophilic attack.
  • Thiophene Ring : Introduces π-stacking potential but may oxidize under harsh conditions (e.g., strong acids) .
  • Steric Effects : The 3-methyl-piperidine group limits accessibility to the methanone carbonyl, reducing hydrolysis rates .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?

Contradictions in splitting patterns (e.g., unexpected piperidine proton multiplicity) may arise from conformational flexibility or impurities. Strategies include:

  • Variable Temperature NMR : Perform experiments at −20°C to slow ring inversion in piperidine, simplifying splitting .
  • 2D NMR (COSY, HSQC) : Map coupling between adjacent protons and carbons to confirm assignments .
  • Comparative Analysis : Cross-reference with analogs (e.g., thiophene-free derivatives) to isolate spectral contributions .

Q. What computational methods support reaction mechanism validation?

  • DFT Calculations : Model transition states for oxadiazole formation (e.g., B3LYP/6-31G* level) to assess activation barriers .
  • Molecular Docking : Predict binding modes with biological targets (e.g., enzymes) using AutoDock Vina and PDB structures (e.g., 3LD6 for antifungal activity) .

Q. How can synthetic yields be improved without compromising purity?

  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., oxadiazole cyclization from 24 hrs to 30 mins) .
  • Catalyst Screening : Test Pd/Cu catalysts for Suzuki-Miyaura couplings (thiophene-iodide with boronic esters) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize quenching points .

Q. What strategies mitigate instability in biological assays (e.g., plasma degradation)?

  • Prodrug Design : Modify the methanone group to a ketal or ester to enhance metabolic stability .
  • Formulation Studies : Encapsulate in PEGylated liposomes to reduce enzymatic degradation in serum .

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